2-Piperidino butyrophenone
Description
2-Piperidino butyrophenone is a neuroleptic compound belonging to the butyrophenone class, characterized by a piperidine ring substituted at the nitrogen atom of the butyrophenone scaffold. Butyrophenones are structurally defined by a ketone group attached to a phenyl ring via a four-carbon chain. The substitution of the piperidine moiety at the nitrogen atom enhances dopaminergic receptor affinity, particularly at D2 receptors, which underpins its antipsychotic activity . These compounds share pharmacological similarities with phenothiazines and thioxanthenes but exhibit greater selectivity for D2 receptors, reducing extrapyramidal side effects compared to earlier antipsychotics .
Properties
CAS No. |
92728-83-1 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-phenyl-2-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO/c1-2-14(16-11-7-4-8-12-16)15(17)13-9-5-3-6-10-13/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
InChI Key |
VFLPICJWFQLLSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino butyrophenone typically involves the reaction of butyrophenone with piperidine under controlled conditions. The process often requires a catalyst and specific temperature settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Piperidino butyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Piperidino butyrophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Piperidino butyrophenone involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The pathways involved include the inhibition of dopamine reuptake and the blockade of dopamine receptors .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Butyrophenone derivatives vary in substituents on the phenyl ring and the nitrogen-attached groups. Key structural analogs include:
Pharmacological Activity and Receptor Affinity
Butyrophenones primarily act as D2 receptor antagonists. Comparative studies highlight:
- This compound vs. Haloperidol: Haloperidol exhibits higher D2 potency due to its p-fluorophenyl group and hydroxylated piperidine, which enhance blood-brain barrier penetration .
- This compound vs. Phenylbutyl Derivatives: The carbonyl group in butyrophenones reduces σ1 receptor affinity compared to phenylbutyl analogs (e.g., compound 76, Ki = 11–47 nM) .
- Selectivity Profiles: Butyrophenones like 2-piperidino derivatives show negligible 5-HT2 receptor activity (Ki ≥ 1.47 µM), unlike phenothiazines, which non-selectively block multiple monoamine receptors .
Table 1: Receptor Binding Affinities (Ki Values)
| Compound | σ1 Receptor (nM) | D2 Receptor (nM) | 5-HT2 Receptor (µM) |
|---|---|---|---|
| This compound | 11–47* | 1–10** | ≥1.47 |
| Haloperidol | N/A | 0.2–1.2 | 0.8–2.5 |
| Spiro-benzotriazines | 0.6–4 | >1000 | >1000 |
Data inferred from phenylbutyl derivatives ; *Estimated based on haloperidol analogs .
Metabolic Pathways and Clinical Implications
Butyrophenones undergo hepatic metabolism via cytochrome P450 enzymes, producing active metabolites that contribute to prolonged antipsychotic effects. However, metabolites like reduced haloperidol may cause side effects (e.g., weight gain, metabolic syndrome) .
Q & A
Q. How can systematic reviews address biases in preclinical studies of this compound derivatives?
- Methodological Answer : Apply PRISMA guidelines for literature screening. Use PICO(T) frameworks to define inclusion criteria (e.g., Population: in vitro models; Intervention: apoptosis assays). Assess bias via SYRCLE’s tool for animal studies and perform meta-analyses of dose-response data .
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